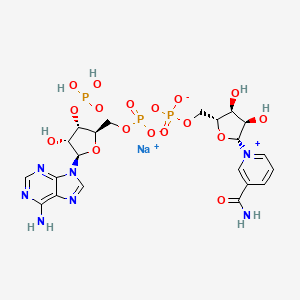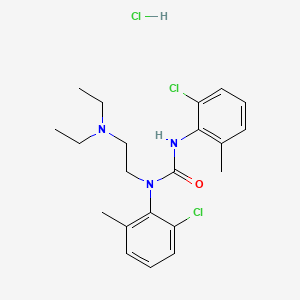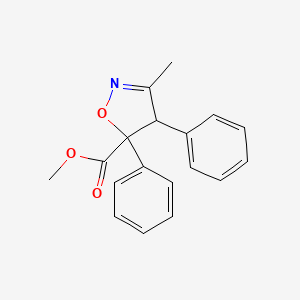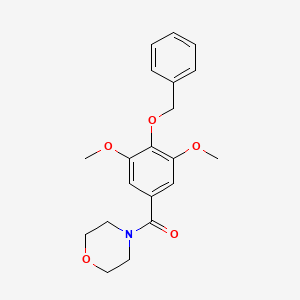
4-(2-Aminopropyl)-3-chlorobenzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminopropyl)-3-chlorobenzene-1,2-diol is a chemical compound with significant interest in various scientific fields It is structurally characterized by a benzene ring substituted with an aminopropyl group, a chlorine atom, and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminopropyl)-3-chlorobenzene-1,2-diol typically involves multi-step organic reactionsThe hydroxyl groups are then introduced via hydroxylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are used to facilitate the chlorination and hydroxylation steps. The reactions are carried out in large reactors with precise temperature and pressure control to ensure consistent product quality .
化学反应分析
Types of Reactions
4-(2-Aminopropyl)-3-chlorobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
4-(2-Aminopropyl)-3-chlorobenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(2-Aminopropyl)-3-chlorobenzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters in the synaptic cleft .
相似化合物的比较
Similar Compounds
4-Hydroxyamphetamine: Similar in structure but lacks the chlorine atom.
5-(2-Aminopropyl)benzofuran: Contains a benzofuran ring instead of a benzene ring.
3,4-Methylenedioxyamphetamine (MDA): Contains a methylenedioxy group instead of hydroxyl groups.
Uniqueness
4-(2-Aminopropyl)-3-chlorobenzene-1,2-diol is unique due to the presence of both hydroxyl and chlorine substituents on the benzene ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .
属性
分子式 |
C9H12ClNO2 |
|---|---|
分子量 |
201.65 g/mol |
IUPAC 名称 |
4-(2-aminopropyl)-3-chlorobenzene-1,2-diol |
InChI |
InChI=1S/C9H12ClNO2/c1-5(11)4-6-2-3-7(12)9(13)8(6)10/h2-3,5,12-13H,4,11H2,1H3 |
InChI 键 |
BWORGDPGJKMRFF-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=C(C(=C(C=C1)O)O)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester](/img/structure/B13809966.png)



![Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI)](/img/structure/B13809982.png)





![Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate](/img/structure/B13810018.png)



